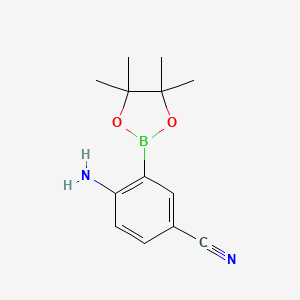

4-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

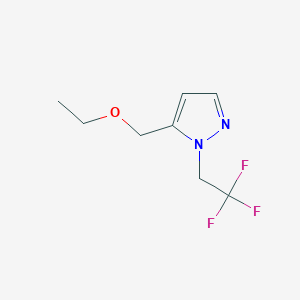

“4-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is a chemical compound that contains a boronic acid pinacol ester functional group . This functional group is ideal for Suzuki cross-coupling reactions, which are used to extend the size of the structure .

Synthesis Analysis

The synthesis of this compound involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It also involves hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis

The molecular formula of this compound is C12H18BNO2 . It contains a boronic acid pinacol ester functional group attached to a benzene ring .Chemical Reactions Analysis

The boronic acid pinacol ester functional groups in this compound are ideal for Suzuki cross-coupling reactions . These reactions are used to extend the size of the structure .Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 351.2±25.0 °C at 760 mmHg, and a flash point of 166.2±23.2 °C . It also has a molar refractivity of 63.1±0.4 cm3 .Applications De Recherche Scientifique

Synthesis and Structural Analysis

This compound serves as an intermediate in the synthesis of complex molecules. For instance, Wu et al. (2021) synthesized derivatives of this compound and characterized their structures using spectroscopy and X-ray diffraction. Their study highlighted the importance of Density Functional Theory (DFT) calculations in understanding the molecular structure and vibrational properties, thereby aiding in the design of molecules with tailored properties (Qing-mei Wu et al., 2021).

Microwave-assisted Synthesis

The compound is also pivotal in microwave-assisted synthesis methods. Theis et al. (2009) demonstrated the synthesis of hyperbranched epoxide-amine adducts using a one-pot microwave-assisted reaction. This method represents a significant advancement in the synthesis of complex polymers, showcasing the compound's utility in polymer science (J. Theis et al., 2009).

Environmental Studies

In environmental studies, the compound's derivatives have been used to investigate the abiotic transformation of pollutants. Nödler et al. (2012) explored how derivatives can interact with environmental contaminants, providing insights into the fate of pollutants and suggesting pathways for their degradation (K. Nödler et al., 2012).

Corrosion Inhibition

The compound finds application in the study of corrosion inhibition. Chaouiki et al. (2018) synthesized benzonitrile derivatives and evaluated their effectiveness as corrosion inhibitors for mild steel. Their research demonstrates the potential of such compounds in protecting metals against corrosion, highlighting the importance of molecular structure on corrosion inhibition efficiency (A. Chaouiki et al., 2018).

Antimicrobial Studies

Furthermore, compounds derived from 4-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile have been investigated for their antimicrobial properties. Abd El-Meguid (2014) synthesized compounds incorporating the benzoimidazole moiety, attached to different amino acids and sulfamoyl analogues, demonstrating significant antimicrobial activity against various pathogens (E. A. Abd El-Meguid, 2014).

Mécanisme D'action

Target of Action

It is known that this compound is often used in the synthesis of various organic compounds .

Mode of Action

The compound, also known as 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, is known to participate in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross coupling reaction, which is used to synthesize carbon-carbon bonds .

Biochemical Pathways

It is known that the compound can be used in the synthesis of various organic compounds, potentially affecting a wide range of biochemical pathways depending on the final product .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use. As a chemical reagent used in the synthesis of various organic compounds, its effects would be determined by the properties of the final product .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the compound’s action, efficacy, and stability. For instance, it is recommended to store the compound in a cool, dry place under inert gas .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-7-9(8-15)5-6-11(10)16/h5-7H,16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJYXVCVZGMIGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-2-(5-methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2869506.png)

![2-Chloro-N-(2-methylpropyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2869508.png)

![2-Butyl-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]adamantane-1-carboxamide](/img/structure/B2869518.png)

![2-(3-Nitrophenyl)-2-oxoethyl 4-[(furan-2-ylmethyl)sulfamoyl]benzoate](/img/structure/B2869521.png)

![{4-[2-(4-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride](/img/structure/B2869524.png)

![Methyl 2-[2-(2-chloro-6-fluorobenzyl)-4-formyl-3-(2-methoxy-2-oxoethoxy)phenoxy]acetate](/img/structure/B2869526.png)

![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-5-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide;hydrochloride](/img/structure/B2869527.png)

![2-(2,2'-Dioxo-3-phenylspiro[7H-[1,2,4]triazino[2,3-c]quinazoline-6,3'-indole]-1'-yl)acetonitrile](/img/structure/B2869528.png)